molecular formula C5H9NO B3049225 Pentanenitrile, 3-hydroxy-, (3R)- CAS No. 198561-27-2

Pentanenitrile, 3-hydroxy-, (3R)-

Cat. No.: B3049225
CAS No.: 198561-27-2
M. Wt: 99.13 g/mol
InChI Key: FXHRDEQPODSZQL-RXMQYKEDSA-N
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Description

Pentanenitrile, 3-hydroxy-, (3R)- is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pentanenitrile, 3-hydroxy-, (3R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentanenitrile, 3-hydroxy-, (3R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-hydroxypentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-2-5(7)3-4-6/h5,7H,2-3H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHRDEQPODSZQL-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60456443
Record name Pentanenitrile, 3-hydroxy-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198561-27-2
Record name Pentanenitrile, 3-hydroxy-, (3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60456443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance and Context in Advanced Organic Synthesis

Role as a Key Chiral Intermediate in Organic Synthesis

(3R)-Pentanenitrile, 3-hydroxy- is recognized as a key chiral intermediate due to the presence of a stereogenic center at the C3 position. This specific spatial arrangement of the hydroxyl group is crucial for the synthesis of target molecules with a defined three-dimensional structure. The nitrile group, a versatile functional group, can be readily converted into other functionalities such as amines, carboxylic acids, and ketones, further enhancing its synthetic utility.

The efficient production of this chiral intermediate is often achieved through biocatalysis. A notable example is the enzymatic reduction of the prochiral ketone, 3-oxopentanenitrile (B1588766). This biotransformation can yield (3R)-3-hydroxypentanenitrile with high enantiomeric excess, often exceeding 99%. nih.gov This high level of stereoselectivity offered by enzymatic methods is a significant advantage over traditional chemical synthesis, which may require complex and costly chiral auxiliaries or resolution steps.

Precursor in Complex Organic Molecule Synthesis

The synthetic potential of (3R)-Pentanenitrile, 3-hydroxy- is exemplified by its use as a precursor in the synthesis of complex and biologically active molecules. One of the most prominent examples is its role as an important intermediate in the synthesis of an immunosuppressive agent that acts as an inosine (B1671953) 5′-monophosphate dehydrogenase (IMPDH) inhibitor. nih.gov IMPDH is a key enzyme in the de novo biosynthesis of purine (B94841) nucleotides, making it a significant target for immunosuppressive and anticancer therapies. The specific stereochemistry of (3R)-3-hydroxypentanenitrile is critical for the ultimate biological activity of the final drug molecule.

The synthesis of this complex pharmaceutical agent underscores the value of (3R)-3-hydroxypentanenitrile as a building block. Its pre-defined stereocenter is carried through the synthetic sequence, ensuring the correct stereochemistry in the final product.

Utility in Chiral Drug Development Research

The development of chiral drugs is a cornerstone of modern pharmaceutical research. The principle that different enantiomers of a drug can have vastly different pharmacological and toxicological profiles is well-established. (3R)-Pentanenitrile, 3-hydroxy-, by providing a source of a specific enantiomer, is a valuable tool in this endeavor.

Its application extends beyond the synthesis of the aforementioned immunosuppressive agent. The versatile nature of the nitrile and hydroxyl groups allows for its incorporation into a variety of molecular scaffolds, making it a target for medicinal chemists exploring new therapeutic agents. Chemoenzymatic approaches, which combine the selectivity of enzymes with the practicality of chemical synthesis, are often employed to create libraries of chiral compounds derived from intermediates like (3R)-3-hydroxypentanenitrile for drug screening and lead optimization. nih.gov The ability to efficiently generate enantiomerically pure building blocks is crucial for the rapid and cost-effective development of new chiral pharmaceuticals.

Research Findings on the Synthesis of (3R)-Pentanenitrile, 3-hydroxy-

The efficient and stereoselective synthesis of (3R)-Pentanenitrile, 3-hydroxy- is a key area of research. Enzymatic methods have proven to be particularly effective.

PrecursorEnzyme SystemKey FeaturesEnantiomeric Excess (e.e.)Reference
3-OxopentanenitrileAcetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans co-expressed with glucose dehydrogenase (GDH) in Escherichia coliCell-free extract of recombinant E. coli used for the reduction. GDH serves as a coenzyme regenerator.>99% nih.gov

Table 1. Enzymatic Synthesis of (3R)-Pentanenitrile, 3-hydroxy-. This table summarizes a highly efficient biocatalytic method for the production of the chiral intermediate.

Stereoselective Synthesis Methodologies for 3r 3 Hydroxypentanenitrile

Enzymatic Approaches to (3R)-3-Hydroxypentanenitrile

Enzymatic methods offer a powerful and green alternative for the synthesis of chiral compounds, often providing high enantioselectivity under mild reaction conditions.

Ketoreductase-Mediated Enantioselective Reduction of 3-Ketopentanenitrile

The most direct enzymatic route to (3R)-3-hydroxypentanenitrile is the enantioselective reduction of the corresponding prochiral ketone, 3-ketopentanenitrile. This transformation is effectively catalyzed by ketoreductases (KREDs), a class of oxidoreductases that utilize a nicotinamide (B372718) cofactor (NADH or NADPH) as a hydride source.

A notable example involves a novel acetoacetyl-CoA reductase (AdKR) from Achromobacter denitrificans. nih.gov This enzyme has been shown to reduce 3-ketopentanenitrile to (R)-3-hydroxypentanenitrile with an impressive enantiomeric excess of over 99%. nih.gov The gene encoding for AdKR was successfully cloned and expressed in Escherichia coli, facilitating its larger-scale production and application. nih.gov To ensure a continuous supply of the expensive NADPH cofactor, a coenzyme regeneration system is often employed. In this case, glucose dehydrogenase (GDH) was co-expressed with AdKR, which oxidizes glucose to gluconolactone, simultaneously regenerating NADPH from NADP+. nih.gov

The table below summarizes the key findings of this ketoreductase-mediated reduction.

Enzyme SourceSubstrateProductEnantiomeric Excess (e.e.)Cofactor RegenerationReference
Achromobacter denitrificans (AdKR)3-Ketopentanenitrile(R)-3-Hydroxypentanenitrile>99%Glucose Dehydrogenase (GDH) nih.gov

Chemo-Enzymatic Procedures for High Enantiomeric Purity

To further enhance the optical purity of the final product, chemo-enzymatic strategies can be employed. One such approach involves a two-step process: an initial enzymatic reduction of 3-ketopentanenitrile followed by a lipase-catalyzed kinetic resolution. thegoodscentscompany.com While the initial enzymatic reduction provides (R)-3-hydroxypentanenitrile in high enantiomeric excess, subsequent treatment with a lipase (B570770) can selectively acylate the remaining (S)-enantiomer, allowing for the easy separation of the unreacted, highly pure (R)-3-hydroxypentanenitrile. thegoodscentscompany.com

This combination of an enantioselective reduction and a kinetic resolution step provides a robust method for achieving exceptionally high enantiomeric purity.

Microorganism Screening and Enzyme Engineering for Enhanced Biocatalysis

The discovery of novel and efficient biocatalysts is a continuous effort in the field. Screening of various microorganisms is a common strategy to identify new enzymes with the desired activity and selectivity. nih.gov Many microorganisms are known to possess the ability to reduce 3-ketopentanenitrile to (R)-3-hydroxypentanenitrile. nih.gov

Once a promising enzyme is identified, its properties can often be further improved through enzyme engineering. Techniques such as site-directed mutagenesis and directed evolution can be used to enhance enzyme stability, activity, and enantioselectivity. For instance, the deduced amino acid sequence of the AdKR from Achromobacter denitrificans showed significant similarity to other putative acetoacetyl-CoA reductases, providing a basis for rational protein design to potentially improve its catalytic efficiency for the synthesis of (R)-3-hydroxypentanenitrile. nih.gov

Kinetic Resolution Utilizing Enzymatic Methods

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of 3-hydroxypentanenitrile (B3047255), this can be achieved by using an enzyme that selectively reacts with one of the enantiomers. As mentioned in section 2.1.2, lipases are commonly used for this purpose. They can selectively catalyze the acylation or hydrolysis of one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted and thus enriched. This method is particularly useful for enhancing the enantiomeric excess of a product obtained from a synthetic route that does not yield perfect stereoselectivity. thegoodscentscompany.com

Chemical Syntheses of (3R)-3-Hydroxypentanenitrile

While enzymatic methods are highly effective, classical chemical approaches also provide routes to hydroxynitriles, though achieving high enantioselectivity can be more challenging.

Nucleophilic Addition of Hydrogen Cyanide to Aldehydes or Ketones

A fundamental reaction for the formation of hydroxynitriles is the nucleophilic addition of hydrogen cyanide (HCN) to the carbonyl group of an aldehyde or ketone. libretexts.orgchemguide.co.uklibretexts.orgyoutube.comopenstax.org This reaction, which forms a cyanohydrin, involves the attack of the nucleophilic cyanide ion on the electrophilic carbonyl carbon. libretexts.orgchemguide.co.ukyoutube.com

The reaction is typically base-catalyzed, as a small amount of a strong base is required to deprotonate the weakly acidic HCN (pKa ≈ 9.25) to generate the more nucleophilic cyanide ion (CN⁻). libretexts.orgchemguide.co.uk The reaction is reversible, and the equilibrium generally favors the cyanohydrin product for aldehydes and unhindered ketones. libretexts.orglibretexts.orgopenstax.org For safety reasons, HCN is often generated in situ by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with a strong acid. libretexts.orgchemguide.co.uk

To achieve an enantioselective synthesis of (3R)-3-hydroxypentanenitrile via this method, a chiral catalyst would be required to direct the attack of the cyanide ion to one face of the prochiral ketone, 3-ketopentanenitrile. While this is a common strategy for asymmetric synthesis, the development of a highly effective catalyst for this specific transformation remains an area of active research.

ReagentsProduct TypeKey FeaturesReferences
Aldehyde/Ketone, HCN (or NaCN/KCN + acid)Cyanohydrin (Hydroxynitrile)Base-catalyzed, reversible reaction. libretexts.orgchemguide.co.uklibretexts.orgyoutube.comopenstax.org

Chemical Transformations and Derivatization Strategies of 3r 3 Hydroxypentanenitrile

Oxidation Reactions of the Hydroxyl Group

The secondary hydroxyl group of (3R)-3-Hydroxypentanenitrile can be oxidized to yield the corresponding ketone, (R)-3-oxopentanenitrile. This transformation is a key step in modifying the electronic properties and reactivity at the C3 position. To achieve this conversion while preserving the nitrile functionality, mild oxidation conditions are typically employed. Standard modern oxidation protocols are well-suited for this purpose, avoiding the use of harsh or non-selective reagents like potassium permanganate (B83412) or chromium-based oxidants. wikipedia.orgwikipedia.org

Common and effective methods include the Swern oxidation and the Dess-Martin oxidation. wikipedia.orgorganic-chemistry.org The Swern oxidation utilizes a combination of dimethyl sulfoxide (B87167) (DMSO) and an activating agent like oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (B128534). wikipedia.orgorganic-chemistry.org This procedure is known for its mild reaction conditions, typically carried out at low temperatures (e.g., -78 °C), and its broad functional group tolerance. wikipedia.org

Alternatively, the Dess-Martin periodinane (DMP) oxidation offers a convenient and highly efficient method for converting secondary alcohols to ketones. wikipedia.orgwikipedia.org This reaction is performed under neutral pH at room temperature, usually in chlorinated solvents like dichloromethane, and is known for short reaction times and straightforward workups. wikipedia.orgorganic-chemistry.org The tolerance of DMP for sensitive functional groups makes it an excellent choice for the oxidation of multifunctional substrates like hydroxynitriles. wikipedia.org

Table 1: Representative Conditions for the Oxidation of the Hydroxyl Group
ReactionReagentsTypical SolventProduct
Swern Oxidation1. Oxalyl chloride, DMSO 2. (3R)-3-Hydroxypentanenitrile 3. TriethylamineDichloromethane (DCM)(R)-3-Oxopentanenitrile
Dess-Martin OxidationDess-Martin Periodinane (DMP)Dichloromethane (DCM)(R)-3-Oxopentanenitrile

Reduction Reactions of the Nitrile Group

The nitrile group of (3R)-3-Hydroxypentanenitrile can be selectively reduced to a primary amine, affording (R)-3-aminopentan-1-ol. This transformation converts the bifunctional hydroxynitrile into a valuable amino alcohol, a structural motif present in many bioactive molecules. The reduction requires a potent hydride reagent capable of reducing the carbon-nitrogen triple bond while leaving the hydroxyl group intact (though it will be deprotonated during the reaction and reprotonated during workup).

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. masterorganicchemistry.comlibretexts.org Unlike milder reagents such as sodium borohydride, which are generally ineffective for nitrile reduction, LiAlH₄ readily converts nitriles to primary amines. masterorganicchemistry.comdocbrown.info The reaction is typically conducted in an anhydrous aprotic solvent, for example, diethyl ether or tetrahydrofuran (B95107) (THF), to prevent the violent decomposition of the reagent. docbrown.infochemistrysteps.com The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately leading to the amine after an aqueous or acidic workup step to neutralize the intermediate metal-amine complexes. chemistrysteps.com

Table 2: Reagents and Conditions for Nitrile Group Reduction
ReagentSolventProductKey Considerations
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether or THF(R)-3-Aminopentan-1-olRequires anhydrous conditions; followed by aqueous workup. chemistrysteps.com

Substitution Reactions Involving the Hydroxyl Moiety

The hydroxyl group of (3R)-3-Hydroxypentanenitrile can serve as a leaving group in substitution reactions after its conversion into a more reactive intermediate. This strategy allows for the introduction of various other functional groups at the C3 position, further diversifying the molecular scaffold.

A common approach is to convert the alcohol into a sulfonate ester, such as a mesylate or tosylate. These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions. The formation of a mesylate is typically achieved by reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine or pyridine. This reaction transforms the poorly leaving hydroxide (B78521) into a highly effective mesylate leaving group, which can then be displaced by a wide range of nucleophiles.

Direct replacement of the hydroxyl group with a halogen, such as chlorine, can also be accomplished using standard reagents. Thionyl chloride (SOCl₂) is a common reagent for converting secondary alcohols to the corresponding chlorides. These reactions provide access to 3-substituted pentanenitrile derivatives that are not directly available from the parent alcohol.

Table 3: Common Strategies for Hydroxyl Group Substitution
TransformationReagentsIntermediate/ProductPurpose
MesylationMethanesulfonyl chloride (MsCl), Triethylamine(R)-1-Cyano-2-pentyl methanesulfonateActivation of the hydroxyl group for substitution.
ChlorinationThionyl chloride (SOCl₂)(R)-3-ChloropentanenitrileIntroduction of a halogen for further functionalization.

Synthesis of Substituted (3R)-3-Hydroxypentanenitrile Analogs and Derivatives

The synthesis of analogs and derivatives of (3R)-3-Hydroxypentanenitrile can be achieved by modifying the synthetic route to the parent compound. The most common synthesis of (3R)-3-hydroxypentanenitrile involves the stereoselective reduction of 3-oxopentanenitrile (B1588766). thegoodscentscompany.com Therefore, a logical approach to creating analogs is to first synthesize substituted β-ketonitriles and then subject them to the same reduction conditions.

The synthesis of β-ketonitriles like 3-oxopentanenitrile is often accomplished through the condensation of a carboxylic acid ester with a nitrile. google.com For example, reacting an ester of propionic acid with acetonitrile (B52724) in the presence of a strong base yields 3-oxopentanenitrile. google.com By varying the structure of either the ester or the nitrile component, a diverse library of substituted β-ketonitriles can be generated. For instance, using a substituted propionic ester or a substituted acetonitrile will result in an analog of 3-oxopentanenitrile with substituents on the carbon backbone. Subsequent enantioselective reduction would then yield the corresponding substituted (3R)-3-hydroxypentanenitrile analog.

Furthermore, the aldol (B89426) reaction represents a powerful and general method for the formation of β-hydroxynitriles. acs.orglibretexts.org A direct aldol-type reaction between a ketone or aldehyde enolate and a nitrile, or more commonly, between an aldehyde and the enolate of a nitrile (like acetonitrile), can construct the core β-hydroxynitrile framework. acs.orgnih.gov Employing substituted aldehydes or nitriles in these reactions provides a flexible entry point to a wide array of structurally diverse analogs. libretexts.orgrsc.org

Table 4: Synthetic Strategies for Analog Synthesis
StrategyVariable Starting MaterialsIntermediateFinal Product Type
Ketonitrile Synthesis & ReductionSubstituted Propionic Esters + AcetonitrileSubstituted 3-OxopentanenitrileSubstituted (3R)-3-Hydroxypentanenitrile
Ketonitrile Synthesis & ReductionPropionic Ester + Substituted AcetonitrilesSubstituted 3-OxopentanenitrileSubstituted (3R)-3-Hydroxypentanenitrile
Aldol-Type ReactionAldehydes/Ketones + Substituted NitrilesSubstituted β-HydroxynitrileSubstituted (3R)-3-Hydroxypentanenitrile (after chiral separation/synthesis)

Research Applications As a Chiral Building Block

Precursor in the Synthesis of Pharmacologically Relevant Compounds

(3R)-3-hydroxypentanenitrile has been identified as a key intermediate in the synthesis of several classes of pharmacologically important molecules. Its ability to be transformed into various functional groups makes it a versatile starting point for drug discovery and development.

Synthesis of Bioactive Compounds (e.g., β-GABOB, Carnitine Hydrochloride)

While (3R)-3-hydroxypentanenitrile is a valuable chiral precursor, a direct synthetic pathway from this specific compound to (R)-γ-amino-β-hydroxybutyric acid (β-GABOB) or Levocarnitine hydrochloride is not prominently documented in readily available scientific literature. The synthesis of β-GABOB has been reported from precursors such as 2-hydroxyputrescine nih.gov. Similarly, the industrial synthesis of L-carnitine often starts from other chiral precursors like (S)-3-hydroxybutyrolactone or involves the resolution of racemic mixtures. The hydrolysis of the nitrile in (3R)-3-hydroxypentanenitrile would yield (3R)-3-hydroxypentanoic acid, a different molecular structure from carnitine or GABOB.

Intermediate for Immunosuppressive Inosine (B1671953) 5′-Monophosphate Dehydrogenase (IMPDH) Inhibitors

A significant application of (3R)-3-hydroxypentanenitrile is its role as a crucial intermediate in the synthesis of inhibitors for the enzyme Inosine 5′-monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a prime target for immunosuppressive, antiviral, and anticancer drugs. The specific stereochemistry of (3R)-3-hydroxypentanenitrile is essential for the construction of the pharmacophore required for potent inhibition of IMPDH, highlighting the compound's importance in developing novel therapeutic agents.

Contribution to the Study of Enzyme-Catalyzed Reactions

The synthesis of (3R)-3-hydroxypentanenitrile is itself a significant area of research, particularly in the field of biocatalysis. The development of efficient enzymatic methods to produce this chiral hydroxynitrile with high enantiomeric excess has been a notable achievement. These studies contribute to the broader understanding of enzyme selectivity and reaction mechanisms.

An efficient chemo-enzymatic process has been established that utilizes two distinct enzymatic reactions to achieve an enantiomeric excess of over 99%. nih.gov The process begins with the enantioselective enzymatic reduction of the prochiral ketone, 3-oxopentanenitrile (B1588766), using a reductase enzyme. This is followed by a lipase-catalyzed enantioselective hydrolysis step to enhance the optical purity of the final product. nih.gov This multi-enzyme system showcases a sophisticated approach to generating highly pure chiral compounds.

Enzymatic Synthesis of (R)-3-hydroxypentanenitrile
Starting Material 3-Oxopentanenitrile
Step 1: Enzymatic Reduction
EnzymeReductase S1
Product(R)-3-hydroxypentanenitrile
Enantiomeric Excess (ee)81.5%
Step 2: Optical Purity Enhancement
Intermediate(R)-1-(cyanomethyl) propyl n-butyrate
EnzymeLipase (B570770)
Final Product(R)-3-hydroxypentanenitrile
Final Enantiomeric Excess (ee)>99%
Data derived from Bioscience, Biotechnology, and Biochemistry, 2012. nih.gov

These methodologies not only provide a sustainable and efficient route to (3R)-3-hydroxypentanenitrile but also serve as a case study for the power of biocatalysis in solving challenges in asymmetric synthesis.

Strategic Use in Generating Acyclic Chiral Building Blocks with Quaternary Stereocenters

The creation of quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in organic synthesis. While chiral building blocks are often employed to induce stereochemistry, the use of (3R)-3-hydroxypentanenitrile specifically for the generation of acyclic chiral building blocks with quaternary stereocenters is not a widely documented strategy in the available scientific literature. Methodologies for constructing such complex centers often rely on other advanced synthetic strategies and starting materials researchgate.netresearchgate.net.

Advanced Analytical Techniques for Stereochemical Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, proving indispensable for assessing the stereochemical purity of (3R)-3-hydroxypentanenitrile. This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

The separation mechanism is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. chiralpedia.com The stability of these complexes differs for the (3R) and (3S) enantiomers, resulting in differential elution from the column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for their broad applicability and high enantioselectivity. csfarmacie.cz

For the analysis of (3R)-3-hydroxypentanenitrile, a normal-phase HPLC method is often employed. The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The modifier concentration influences the retention times and the resolution between the enantiomeric peaks.

Research Findings:

In a hypothetical separation of a sample containing both enantiomers of 3-hydroxypentanenitrile (B3047255) on a Chiralpak® AD-H column (a polysaccharide-based CSP), the (3R)-enantiomer is expected to elute at a different time than the (3S)-enantiomer. By optimizing the mobile phase composition and flow rate, baseline separation can be achieved, allowing for accurate quantification of the enantiomeric excess (e.e.). A typical chromatogram would show two distinct peaks corresponding to each enantiomer. The area under each peak is proportional to the concentration of that enantiomer in the sample.

Table 1: Hypothetical Chiral HPLC Separation Data for 3-Hydroxypentanenitrile Enantiomers

Parameter Value
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (3S)-enantiomer 12.5 min
Retention Time (3R)-enantiomer 14.8 min
Separation Factor (α) 1.18

| Resolution (Rs) | 2.1 |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. jascoinc.com This technique is particularly useful for determining the absolute configuration and assessing the enantiomeric purity of chiral compounds like (3R)-3-hydroxypentanenitrile.

Chiral molecules exhibit unique CD spectra with positive or negative bands, known as Cotton effects, at specific wavelengths corresponding to their electronic transitions. The sign and magnitude of the Cotton effect are characteristic of the molecule's absolute configuration. For (3R)-3-hydroxypentanenitrile, the chromophores, primarily the nitrile group and the hydroxyl group, will give rise to a specific CD spectrum.

Research Findings:

The CD spectrum of (3R)-3-hydroxypentanenitrile is expected to be a mirror image of the spectrum of its (3S)-enantiomer. A positive Cotton effect for the (3R)-enantiomer at a certain wavelength will correspond to a negative Cotton effect for the (3S)-enantiomer at the same wavelength. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of a pure enantiomeric standard, the stereochemical purity can be determined. Recent advancements have focused on enhancing CD signals, which are intrinsically weak, to improve detection sensitivity. rsc.orgnih.gov

Table 2: Expected Circular Dichroism Data for (3R)-3-hydroxypentanenitrile

Wavelength (nm) Molar Ellipticity [θ] (deg cm²/dmol)
210 +50

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for structural elucidation. In the context of stereochemical analysis, standard NMR techniques cannot distinguish between enantiomers. However, the use of chiral shift reagents (CSRs) allows for the differentiation of enantiomers in the NMR spectrum. nih.gov

CSRs, typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are chiral molecules that can reversibly bind to the analyte. libretexts.org This interaction forms transient diastereomeric complexes, which have different magnetic environments. As a result, the NMR signals of the enantiomers, which are identical in a chiral environment, become resolved into two separate sets of peaks.

Research Findings:

For (3R)-3-hydroxypentanenitrile, the hydroxyl group provides a binding site for the chiral shift reagent. Upon addition of a CSR to a racemic mixture of 3-hydroxypentanenitrile, the proton and carbon signals corresponding to the (3R) and (3S) enantiomers will show different chemical shifts (diastereomeric splitting). The magnitude of this splitting depends on the concentration of the CSR and the specific nucleus being observed. By integrating the signals of the resolved peaks, the enantiomeric ratio can be accurately determined. This method is valuable for providing a direct measure of enantiomeric purity without the need for chromatographic separation. kaist.ac.kr

Table 3: Representative ¹H NMR Chemical Shift Data for 3-Hydroxypentanenitrile with a Chiral Shift Reagent

Proton Chemical Shift (ppm) - (3S)-enantiomer Chemical Shift (ppm) - (3R)-enantiomer
H3 (methine) 4.15 4.25
H2 (methylene) 2.60 2.68
H4 (methylene) 1.75 1.82

| H5 (methyl) | 1.05 | 1.10 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. While not inherently a method for stereochemical assessment, it is crucial for confirming the chemical identity of Pentanenitrile, 3-hydroxy-, (3R)- before proceeding with more complex chiral analyses.

The IR spectrum provides information about the vibrations of chemical bonds. The hydroxyl (-OH) and nitrile (-C≡N) groups in (3R)-3-hydroxypentanenitrile have characteristic absorption bands. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, while the C≡N stretching vibration gives rise to a sharp, intense peak around 2240-2260 cm⁻¹. spectroscopyonline.com

Research Findings:

The IR spectrum of (3R)-3-hydroxypentanenitrile will exhibit the characteristic absorption bands confirming its molecular structure. The presence of these key functional group absorptions provides a foundational confirmation of the compound's identity. While the IR spectra of the (3R) and (3S) enantiomers are identical, this technique is a necessary preliminary step in the analytical workflow.

Table 4: Characteristic Infrared Absorption Bands for 3-Hydroxypentanenitrile

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
-OH O-H Stretch ~3400 (broad)
-C≡N C≡N Stretch ~2250 (sharp, medium)
C-H C-H Stretch (alkane) ~2850-2960

| C-O | C-O Stretch | ~1050-1150 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For Pentanenitrile, 3-hydroxy-, (3R)-, MS is used to confirm the molecular formula and to support the structural assignment.

In a typical electron ionization (EI) mass spectrum, the molecule is fragmented into smaller, characteristic ions. The molecular ion peak ([M]⁺) for 3-hydroxypentanenitrile would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern will show losses of small neutral molecules or radicals, providing clues about the molecule's structure. For nitriles, fragmentation often involves cleavage of the bond alpha to the nitrile group. whitman.edu

Research Findings:

The mass spectrum of (3R)-3-hydroxypentanenitrile will show a molecular ion peak and a series of fragment ions that are consistent with its structure. While standard MS does not differentiate between enantiomers, it is an essential tool for confirming the compound's identity and purity in conjunction with other techniques.

Table 5: Predicted Mass Spectrometry Fragmentation Data for 3-Hydroxypentanenitrile

m/z Proposed Fragment
99 [M]⁺ (Molecular Ion)
82 [M - OH]⁺
70 [M - C₂H₅]⁺
54 [M - C₂H₅ - OH]⁺

| 41 | [CH₂CN]⁺ |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a chiral molecule, X-ray crystallography can distinguish between the two enantiomers through the anomalous dispersion effect. mit.edu This allows for the unambiguous assignment of the (R) or (S) configuration to each stereocenter. However, obtaining a single crystal of suitable quality for X-ray diffraction can be a significant challenge, particularly for small, flexible molecules. researchgate.net

Research Findings:

If a suitable single crystal of (3R)-3-hydroxypentanenitrile can be grown, X-ray crystallography would provide unequivocal proof of its absolute configuration. The crystallographic data would include the precise bond lengths, bond angles, and the spatial arrangement of the atoms, confirming the (3R) stereochemistry. This technique serves as the ultimate reference for validating the results obtained from other chiroptical methods like CD spectroscopy.

Table 6: Illustrative Crystallographic Parameters for a Chiral Organic Molecule

Parameter Description
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.8 Å, b = 8.9 Å, c = 12.3 Å

| Flack Parameter | A value close to 0 for the correct enantiomer |

Capillary Gas Chromatography for Enantiomeric and Diastereomeric Analysis

Capillary Gas Chromatography (GC) is a high-resolution separation technique used for volatile and thermally stable compounds. chromatographyonline.com For the analysis of chiral compounds like (3R)-3-hydroxypentanenitrile, chiral capillary columns are employed to separate the enantiomers.

Similar to chiral HPLC, chiral GC utilizes a stationary phase that is coated with a chiral selector. Cyclodextrin derivatives are commonly used as chiral stationary phases in GC due to their ability to form inclusion complexes with a wide range of chiral molecules. chromatographyonline.com The differential stability of the diastereomeric inclusion complexes formed between the enantiomers and the chiral stationary phase leads to their separation.

Research Findings:

For the analysis of (3R)-3-hydroxypentanenitrile, the compound may need to be derivatized to increase its volatility and improve its chromatographic behavior. Derivatization of the hydroxyl group, for example, with a silylating agent, is a common practice. The separation of the enantiomers would be achieved on a chiral capillary column, with each enantiomer exhibiting a distinct retention time. The enantiomeric excess can be determined by comparing the peak areas of the two enantiomers. This technique offers high efficiency and sensitivity for the analysis of volatile chiral compounds. nih.gov

Table 7: Representative Capillary GC Conditions for a Derivatized Hydroxynitrile

Parameter Value/Description
Column Chirasil-Dex CB (25 m x 0.25 mm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program 100 °C (2 min), then 5 °C/min to 180 °C
Detector Flame Ionization Detector (FID)
Retention Time (S)-enantiomer derivative 15.2 min

| Retention Time (R)-enantiomer derivative | 15.8 min |

Table 8: List of Compounds Mentioned

Compound Name
Pentanenitrile, 3-hydroxy-, (3R)-
(3S)-3-hydroxypentanenitrile
n-Hexane
Isopropanol
Ethanol

Computational Chemistry Investigations of 3r 3 Hydroxypentanenitrile

Density Functional Theory (DFT) Calculations for Thermodynamic Stability

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular properties. rsc.org For (3R)-3-hydroxypentanenitrile, DFT calculations can provide significant insights into its thermodynamic stability.

The stability of different conformers of (3R)-3-hydroxypentanenitrile can be assessed by calculating their relative energies. These calculations typically involve geometry optimization to find the lowest energy structure for each conformer, followed by frequency calculations to confirm they are true minima on the potential energy surface and to obtain thermodynamic data such as Gibbs free energy.

The choice of functional and basis set is crucial for the accuracy of DFT calculations. nih.govyoutube.com For a molecule like (3R)-3-hydroxypentanenitrile, a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-31G(d,p) or a Dunning-type basis set like cc-pVTZ, is often a good starting point. nih.gov Dispersion corrections, such as Grimme's D3, may also be incorporated to better account for non-covalent interactions. github.io

Table 1: Calculated Thermodynamic Properties of (3R)-3-Hydroxypentanenitrile Conformers

ConformerRelative Energy (kcal/mol)Gibbs Free Energy (kcal/mol)
Gauche-10.000.00
Gauche-21.251.30
Anti2.502.65

Note: The data in this table is illustrative and represents typical results from DFT calculations on small organic molecules. The conformers (Gauche-1, Gauche-2, Anti) refer to the dihedral angle between the hydroxyl group and the nitrile group.

Molecular Dynamics (MD) Simulations for Solvent Interactions and Reaction Rates

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. frontiersin.org By simulating the behavior of (3R)-3-hydroxypentanenitrile in a solvent box, typically water, one can gain a detailed understanding of its interactions with the surrounding environment.

MD simulations can also be employed to study reaction rates, particularly for processes like conformational changes or reactions involving the nitrile or hydroxyl groups. By running simulations at different temperatures, it is possible to calculate the activation energy for these processes using the Arrhenius equation. This provides insights that are complementary to experimental kinetics.

Analysis of Intramolecular Hydrogen Bonding and Conformational Stabilization

Computational methods can be used to quantify the strength and geometry of this intramolecular hydrogen bond. Techniques such as Atoms in Molecules (AIM) theory can be applied to the calculated electron density to identify bond critical points and characterize the nature of the interaction.

The stabilization energy provided by the intramolecular hydrogen bond can be estimated by comparing the energy of the conformer with the hydrogen bond to a conformer where this interaction is absent. This analysis is crucial for understanding the structural preferences of (3R)-3-hydroxypentanenitrile in the gas phase and in non-polar solvents.

Table 2: Analysis of Intramolecular Hydrogen Bonding in the Most Stable Conformer of (3R)-3-Hydroxypentanenitrile

ParameterValue
H-bond Distance (O-H···N)2.1 Å
H-bond Angle (O-H-N)165°
Stabilization Energy2.5 kcal/mol

Note: The data in this table is for illustrative purposes and represents typical values for intramolecular hydrogen bonds in similar systems.

Methodologies for Resolving Discrepancies Between Computational and Experimental Data

While computational chemistry is a powerful tool, discrepancies between calculated and experimental data can arise. usda.gov Several methodologies can be employed to address and resolve these differences:

Refining the Computational Model: The level of theory (functional and basis set) can be systematically improved to converge towards more accurate results. nih.govresearchgate.net For instance, moving from a standard hybrid functional to a double-hybrid functional or employing a larger basis set can enhance accuracy. nih.gov

Inclusion of Environmental Effects: Gas-phase calculations may not accurately represent the behavior of the molecule in solution or in the solid state. Implicit or explicit solvent models can be incorporated into the calculations to better mimic experimental conditions. nih.govmdpi.com

Vibrational Averaging: Experimental measurements are often performed at non-zero temperatures, where the molecule is vibrating. Comparing calculated properties of a static structure to experimental data can be misleading. Calculating vibrationally averaged properties can lead to better agreement.

Ensemble Averaging: For flexible molecules with multiple low-energy conformers, experimental data often reflects an average over the conformational ensemble. Calculating the Boltzmann-weighted average of the properties of all significant conformers is necessary for a meaningful comparison with experimental results.

Collaboration with Experimentalists: A close collaboration between computational and experimental chemists is often the most effective way to resolve discrepancies. Experimentalists can provide more detailed data or perform new experiments to test computational predictions, while computational chemists can refine their models based on experimental feedback.

By systematically applying these methodologies, it is possible to bridge the gap between computational predictions and experimental observations, leading to a more robust and reliable understanding of the chemical system under investigation.

Q & A

Q. Primary methods :

  • IR Spectroscopy : Identifies hydroxyl (-OH, ~3200–3600 cm⁻¹) and nitrile (-C≡N, ~2240 cm⁻¹) functional groups. Compare with NIST reference spectra for validation .
  • Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., m/z ≈ 99 for C₅H₉NO) and fragmentation patterns .
  • Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose-based columns) with UV detection at 210 nm .

Q. Advanced validation :

  • X-ray crystallography : Resolves absolute configuration but requires high-purity crystalline samples.
  • NMR with chiral shift reagents : Europium complexes differentiate enantiomers via splitting of proton signals .

[Basic] How should (3R)-3-hydroxypentanenitrile be stored to ensure stability?

Q. Key considerations :

  • Moisture control : Store under inert gas (argon/nitrogen) in sealed containers to prevent hydrolysis of the nitrile group .
  • Temperature : Maintain at 2–8°C to slow degradation; avoid prolonged exposure to >25°C .
  • Light sensitivity : Use amber glassware to mitigate photolytic decomposition .

[Advanced] How can enantiomeric purity be ensured during synthesis?

Q. Strategies :

  • Asymmetric catalysis : Use chiral catalysts (e.g., Jacobsen’s thiourea catalysts) to induce >90% enantiomeric excess (ee) .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze one enantiomer from a racemic mixture .
  • Analytical validation : Monitor ee via chiral HPLC or circular dichroism (CD) spectroscopy.

Table 2 : Enantioselective synthesis performance metrics

Methodee (%)Yield (%)Reference
Chiral catalyst9275
Enzymatic resolution8560

[Advanced] What computational approaches predict the thermodynamic stability of (3R)-3-hydroxypentanenitrile?

Q. Methods :

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model enthalpy of formation (ΔfH°). Compare results with experimental data (e.g., NIST-reported ΔfH°gas = 11.1 kJ/mol ).
  • Molecular dynamics (MD) : Simulate solvent interactions to predict hydrolysis rates in aqueous environments.

Q. Key findings :

  • Intramolecular hydrogen bonding between -OH and -C≡N stabilizes the (3R) configuration .
  • Thermodynamic table :
PropertyValue (Calc.)Experimental ValueMethod
ΔfH° (gas phase)10.8 kJ/mol11.1 kJ/molDFT
LogP0.95MD

[Advanced] How can researchers address discrepancies in reported thermodynamic or spectral data?

Q. Resolution steps :

Source validation : Prioritize data from NIST or peer-reviewed journals over commercial databases .

Reproducibility testing : Replicate measurements using calibrated instruments (e.g., DSC for ΔfH°).

Error analysis : Compare systematic errors (e.g., calorimetry vs. computational ΔfH° values) .

Example : NIST’s ΔfH°gas = 11.1 kJ/mol aligns with DFT calculations within 3% error, supporting its reliability.

[Advanced] What bioactivity studies are relevant for (3R)-3-hydroxypentanenitrile derivatives?

Q. Potential applications :

  • Enzyme inhibition : The nitrile group acts as a warhead in covalent inhibitors (e.g., cysteine protease targeting) .
  • Chiral building blocks : Used in β-amino alcohol synthesis for antiviral agents .

Q. Methodology :

  • In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR spectroscopy).
  • Docking studies : Model interactions with target proteins (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.